molecular formula C16H21NO4 B598299 (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid CAS No. 144069-70-5

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

Cat. No. B598299
CAS RN: 144069-70-5
M. Wt: 291.347
InChI Key: JDAQDIQHICLYKH-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid” is a chemical compound with the molecular weight of 452.51 . It is a solid substance and should be stored at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is “(2R,4S)-1-(tert-butoxycarbonyl)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}-2-pyrrolidinecarboxylic acid” and its InChI code is "1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m0/s1" .


Physical And Chemical Properties Analysis

This compound has a boiling point of 650.2±55.0°C at 760 mmHg . It is a solid substance and should be stored at room temperature .

Scientific Research Applications

Biocatalysis and Microbial Inhibition

Carboxylic acids, such as the one , are studied for their effects on microbial growth and fermentation processes. Research highlights the inhibitory effects of certain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, affecting cell membranes and internal pH, which is critical in bioprocessing and fermentation technologies (Jarboe, Royce, & Liu, 2013).

Stereochemistry and Pharmacology

The stereochemistry of phenylpiracetam, a compound related to the pyrrolidine structure, significantly influences its pharmacological properties. Enantiomerically pure compounds show distinct biological activities, emphasizing the importance of stereochemistry in drug development and the potential for specific stereoisomers to exhibit enhanced therapeutic profiles (Veinberg et al., 2015).

Catalysis

The compound's framework is relevant in the context of non-enzymatic kinetic resolution processes in synthetic organic chemistry, offering pathways to achieve high enantioselectivity and efficiency in producing chiral molecules. This is crucial for the pharmaceutical industry and the synthesis of bioactive compounds (Pellissier, 2011).

Antioxidant and Biological Activity

Carboxylic acids derived from plants, including structures related to the given compound, exhibit antioxidant, antimicrobial, and cytotoxic activities. Understanding these properties can lead to the development of new therapeutic agents and additives with health benefits (Godlewska-Żyłkiewicz et al., 2020).

Environmental and Technological Applications

The research also extends to environmental science, where the extraction and recovery of carboxylic acids from aqueous solutions are investigated. This has implications for waste treatment, recycling processes, and the development of green technologies (Sprakel & Schuur, 2019).

Safety and Hazards

The safety information available indicates that this compound is harmful. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, and P501 .

properties

IUPAC Name

(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAQDIQHICLYKH-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661569
Record name (4S)-1-(tert-Butoxycarbonyl)-4-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

CAS RN

144069-70-5
Record name (4S)-1-(tert-Butoxycarbonyl)-4-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.